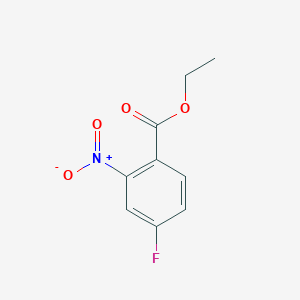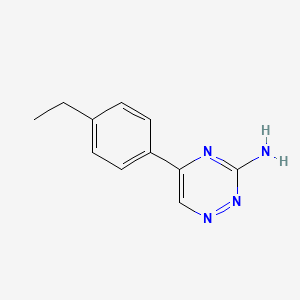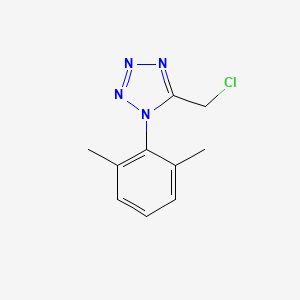
1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine
Vue d'ensemble
Description
1-Methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine, also known as 1-methyl-3-MBP, is a synthetic pyrazole derivative that has been widely studied due to its potential applications in the fields of medicine and biochemistry. 1-Methyl-3-MBP is a small molecule that can be used as a molecular probe in various biochemical and physiological experiments. It has been used to study the structure and function of proteins, enzymes, and other biological molecules. In addition, 1-Methyl-3-MBP has been used to study the pharmacological effects of drugs and other bioactive compounds.
Applications De Recherche Scientifique
Synthesis and Characterization
Pyrazole derivatives, including those structurally related to "1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine," have been extensively studied for their synthesis and characterization. A study by Titi et al. (2020) involved the synthesis of pyrazole derivatives and their characterization using various spectroscopic methods. These compounds showed significant biological activity against breast cancer and microbes, highlighting their potential in medical and pharmaceutical applications (Titi et al., 2020).
Corrosion Inhibition
Pyrazole compounds have also been investigated for their inhibitory effect on the corrosion of metals. Chetouani et al. (2005) studied the efficiency of certain pyrazole compounds as corrosion inhibitors for iron in acidic media, demonstrating their potential in industrial applications (Chetouani et al., 2005).
Amine Oxidase Inhibition
Another area of research involves the inhibition of amine oxidase activity by pyrazole derivatives. Manna et al. (2002) synthesized a series of pyrazole derivatives and tested them as inhibitors of monoamine oxidases, revealing their potential therapeutic uses in treating diseases related to monoamine oxidase activity (Manna et al., 2002).
Organic Synthesis Applications
In the context of organic synthesis, pyrazole derivatives are valuable intermediates and reagents. Shen et al. (2000) described a versatile and efficient method for synthesizing pyrazoles and isoxazoles on a solid phase, showcasing the utility of these compounds in facilitating various organic reactions (Shen et al., 2000).
High-Energy Materials
Furthermore, pyrazole derivatives have been explored as high-energy density materials. Ravi et al. (2010) conducted a theoretical study on the structure and detonation properties of various substituted pyrazoles, identifying their potential as explosive materials (Ravi et al., 2010).
Propriétés
IUPAC Name |
2-methyl-5-(3-methylbutyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-7(2)4-5-8-6-9(10)12(3)11-8/h6-7H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQYSAZILLWGFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=NN(C(=C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-[(dibutylamino)carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1523051.png)



![1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine](/img/structure/B1523059.png)
![3-[(6-Chloropyrazin-2-yl)oxy]propan-1-ol](/img/structure/B1523060.png)